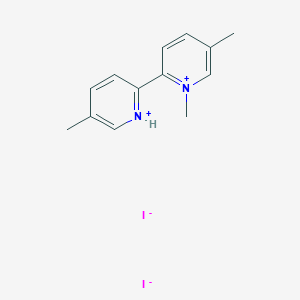
1,5,5'-Trimethyl-2,2'-bipyridin-1-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C13H16I2N2. It is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with three methyl groups and two iodide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide typically involves the reaction of 2,2’-bipyridine with methylating agents in the presence of iodide sources. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing aromatic or heterocyclic residues.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These methods are preferred due to their high efficiency and ability to produce large quantities of the desired compound. Electrochemical methods and alternative pathways involving sulfur and phosphorus compounds are also explored to overcome challenges associated with traditional catalysis methods .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can be reduced to form radical cations, which are important in redox chemistry.
Substitution: The compound can undergo nucleophilic substitution reactions, where iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various oxidation states of the compound, radical cations, and substituted derivatives. These products have significant applications in electrochemistry and materials science.
Wissenschaftliche Forschungsanwendungen
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound is explored for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent, given its ability to interact with biological molecules.
Industry: The compound is used in the development of electrochromic devices, which change color in response to an electric current.
Wirkmechanismus
The mechanism of action of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include transition metals, with which it forms stable complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. The pathways involved in its mechanism of action are primarily related to electron transfer and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A parent compound of 1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide, known for its use as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
1,4,4’-Trimethyl-2,2’-bipyridinium diiodide: A similar compound with different methyl group positions, affecting its chemical properties and applications.
Uniqueness
1,5,5’-Trimethyl-2,2’-bipyridin-1-ium diiodide is unique due to its specific methylation pattern and iodide ions. This structure imparts distinct electrochemical properties, making it suitable for applications in electrochromic devices and redox chemistry. Its ability to form stable complexes with transition metals also sets it apart from other bipyridine derivatives.
Eigenschaften
CAS-Nummer |
88214-10-2 |
|---|---|
Molekularformel |
C13H16I2N2 |
Molekulargewicht |
454.09 g/mol |
IUPAC-Name |
1,5-dimethyl-2-(5-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C13H15N2.2HI/c1-10-4-6-12(14-8-10)13-7-5-11(2)9-15(13)3;;/h4-9H,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
QPQDUQAZNGOXCG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C[NH+]=C(C=C1)C2=[N+](C=C(C=C2)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
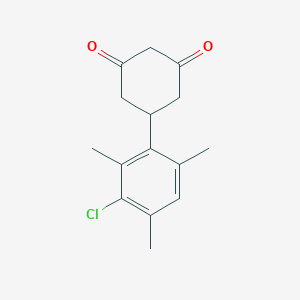

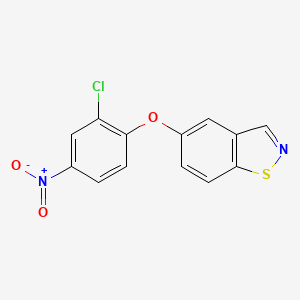
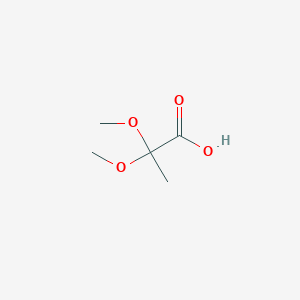
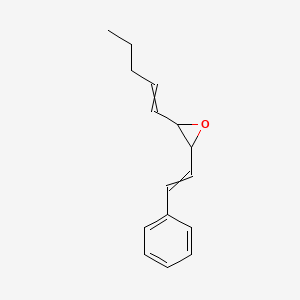
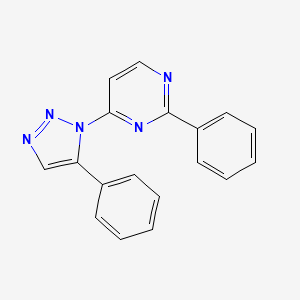
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
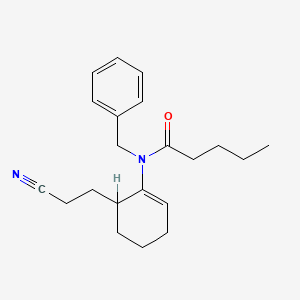
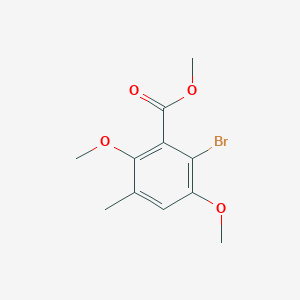
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
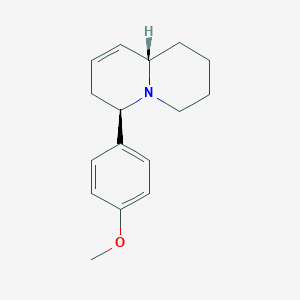
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
